(2Z,5Z)-3-cyclopentyl-2-(phenylimino)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
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Overview
Description
(2E,5Z)-3-CYCLOPENTYL-2-(PHENYLIMINO)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a phenylimino group, and a thiophen-2-ylmethylidene group attached to a thiazolidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-3-CYCLOPENTYL-2-(PHENYLIMINO)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of cyclopentanone with thiophene-2-carbaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with phenylisothiocyanate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-3-CYCLOPENTYL-2-(PHENYLIMINO)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2E,5Z)-3-CYCLOPENTYL-2-(PHENYLIMINO)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E,5Z)-3-CYCLOPENTYL-2-(PHENYLIMINO)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.
Cyclopentyl derivatives: Compounds with a cyclopentyl group attached to various functional groups.
Phenylimino derivatives: Compounds with a phenylimino group attached to different cores.
Uniqueness
(2E,5Z)-3-CYCLOPENTYL-2-(PHENYLIMINO)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18N2OS2 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(5Z)-3-cyclopentyl-2-phenylimino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2OS2/c22-18-17(13-16-11-6-12-23-16)24-19(20-14-7-2-1-3-8-14)21(18)15-9-4-5-10-15/h1-3,6-8,11-13,15H,4-5,9-10H2/b17-13-,20-19? |
InChI Key |
YYSHSMGRAQHSIZ-KLAKZEAMSA-N |
Isomeric SMILES |
C1CCC(C1)N2C(=O)/C(=C/C3=CC=CS3)/SC2=NC4=CC=CC=C4 |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(=CC3=CC=CS3)SC2=NC4=CC=CC=C4 |
Origin of Product |
United States |
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